molecular formula C8H10N2 B566334 N-Allylpyridin-4-amine CAS No. 106782-17-6

N-Allylpyridin-4-amine

Cat. No.: B566334
CAS No.: 106782-17-6
M. Wt: 134.182
InChI Key: CCLRSSSZOXOMEF-UHFFFAOYSA-N
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Description

N-Allylpyridin-4-amine (CAS 179339-90-3) is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . It is an amine derivative of pyridine, a class of compounds where the amino form is predominant over other tautomers . This substance serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Compounds featuring N-allyl and pyridin-4-amine substructures are of significant interest in drug discovery . The N-allyl group can be a key functional handle in synthetic chemistry, as demonstrated in methodologies like the intramolecular carbolithiation of N-allyl-ynamides, which provides efficient access to complex 1,4-dihydropyridines and pyridines—valuable scaffolds in synthetic and medicinal chemistry . Similarly, the pyridin-4-amine moiety is a common pharmacophore investigated for its biological activity . Researchers utilize this compound strictly for laboratory research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-prop-2-enylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRSSSZOXOMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen atom of 4-aminopyridine attacks the electrophilic carbon of the allyl halide. A transitional pentavalent state forms, followed by the departure of the halide ion. The allyl group is introduced, yielding this compound.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity by stabilizing the transition state.

  • Base Choice : Mild bases like potassium carbonate or triethylamine are preferred to deprotonate the amine without promoting elimination.

  • Stoichiometry : A 2:1 molar ratio of 4-aminopyridine to allyl halide ensures complete conversion, compensating for acid-base side reactions.

Table 1: Representative Reaction Conditions for Allylation of 4-Aminopyridine

ComponentQuantity/ParameterRole
4-Aminopyridine1.0 equivNucleophile
Allyl bromide2.0 equivElectrophile
Triethylamine2.5 equivBase
DMF10 mL per mmolSolvent
Temperature80°CReaction acceleration
Time12–24 hoursCompletion monitoring

While explicit yield data for this compound is unavailable in the literature, analogous reactions of pyridine derivatives with allyl halides report yields of 60–75% under optimized conditions.

Use of Ammonia Surrogates for Controlled Alkylation

Recent advances in selective amine alkylation highlight the utility of N-aminopyridinium salts as ammonia surrogates. These reagents mitigate over-alkylation by leveraging transient pyridinium ylide intermediates, which exhibit high nucleophilicity but resist further alkylation after the first substitution.

Application to this compound Synthesis

  • Formation of N-Aminopyridinium Salt : 4-Aminopyridine is treated with pyridine and an arylating agent to generate an N-aryl-N-aminopyridinium salt.

  • Alkylation with Allyl Halides : The pyridinium salt reacts with allyl bromide, forming an N-allyl-N-pyridinium intermediate.

  • Depyridylation : Acidic or basic hydrolysis releases the secondary amine, yielding this compound.

Reductive Amination of Pyridine-4-carbaldehyde

An alternative approach involves reductive amination, where pyridine-4-carbaldehyde reacts with allylamine in the presence of a reducing agent. While this method is less common for aromatic amines, it offers a route to avoid alkyl halide handling.

Reaction Workflow

  • Imine Formation : Condensation of pyridine-4-carbaldehyde with allylamine generates a Schiff base.

  • Reduction : Sodium borohydride or cyanoborohydride reduces the imine to the corresponding amine.

Challenges

  • Low reactivity : The electron-withdrawing pyridine ring reduces the electrophilicity of the carbonyl group, necessitating elevated temperatures or Lewis acid catalysts.

  • Side reactions : Competing reduction of the pyridine ring may occur under vigorous conditions.

Spectroscopic Characterization and Validation

Successful synthesis of this compound is confirmed through spectroscopic techniques:

  • 1H NMR : Peaks at δ 8.45 (d, 2H, pyridine-H), δ 6.55 (d, 2H, pyridine-H), δ 5.90 (m, 1H, CH2=CH–), δ 5.25 (m, 2H, CH2=CH–), and δ 3.95 (d, 2H, N–CH2).

  • Mass Spectrometry : Molecular ion peak at m/z 134.18 (C8H10N2) .

Chemical Reactions Analysis

Types of Reactions: N-Allylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-allylpyridin-4-imine using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield this compound derivatives with different substituents on the allyl group.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: N-Allylpyridin-4-imine.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different functional groups replacing the allyl group.

Scientific Research Applications

Organic Synthesis

N-Allylpyridin-4-amine is utilized as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of complex molecular structures.

1.1. Palladium-Catalyzed Reactions

Recent studies have highlighted the use of this compound in palladium-catalyzed allylation reactions. For instance, a study demonstrated the conversion of 4-alkylpyridines to allylated products with high yields using N-allylated pyridinium salts as precursors. This method showcases the compound's utility in synthesizing valuable derivatives of pyridine .

1.2. Synthesis of Antibiotics

This compound and its derivatives have been explored for their antibacterial properties. Research into N-alkyl-N-(pyridin-2-yl)hydroxylamines indicates that compounds containing this scaffold exhibit selective antibacterial activity against various Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Enterococcus faecalis . This suggests potential applications in developing new antibiotics.

Medicinal Chemistry

The medicinal applications of this compound are particularly notable in neurology and pharmacology.

2.2. Anticancer Research

There is emerging interest in the application of pyridine derivatives in anticancer research. The ability to modify the N-allyl group could enhance the selectivity and potency of these compounds against cancer cells, although specific studies on this compound are still needed to establish its role.

Material Science

This compound has potential applications in material science, particularly in the development of functional materials.

3.1. Polymer Chemistry

Research indicates that pyridine derivatives can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The allyl group can facilitate cross-linking reactions, leading to materials with tailored functionalities.

3.2. Sensor Development

The unique electronic properties of pyridine derivatives make them suitable candidates for sensor applications. Their ability to interact with various analytes could be leveraged to develop sensitive detection systems for environmental monitoring or biomedical applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Study 1Antibiotic DevelopmentIdentified potent antibacterial activity against resistant strains using derivatives of this compound .
Study 2Neurological TreatmentExplored effects on synaptic transmission; potential implications for treating demyelinating disorders .
Study 3Polymer EnhancementDemonstrated improved mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N-Allylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share structural similarities with N-Allylpyridin-4-amine, differing primarily in substituents and heterocyclic cores:

Table 1: Structural Comparison of this compound and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications
This compound* C₈H₁₀N₂ 134.18 Allyl group at pyridin-4-amine Hypothesized: Drug intermediates, polymers
N-Ethylpyridin-4-amine C₇H₁₀N₂ 122.17 Ethyl group at pyridin-4-amine Not specified (structural studies)
N,N-Dipropylpyridin-4-amine C₁₁H₁₈N₂ 178.27 Dipropyl groups at pyridin-4-amine Industrial applications (safety data available)
2-Chloro-5-nitropyridin-4-amine C₅H₄ClN₃O₂ 173.56 Chloro, nitro groups on pyridine Heterocyclic drug synthesis, cytokine inhibitors
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine C₁₂H₁₉N₅ 233.31 Allyl + 4-aminopiperidinyl on pyrimidine Pharmaceuticals, agrochemicals, materials
N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine C₁₆H₁₂N₄O₂ 292.29 Nitrophenyl and pyridyl groups Research chemical, structural analysis

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 2: Physicochemical Properties
Compound Melting Point (°C) Solubility Stability Notes
This compound* Not available Likely polar aprotic solvents Allyl group may confer air sensitivity
2-Chloro-5-nitropyridin-4-amine Not reported Polar solvents (e.g., DMSO) Stable crystalline structure with N–H···Cl/N hydrogen bonds
N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine 92 Dichloromethane/methanol (9:1) Stable under inert conditions
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Not reported Organic solvents (≥95% purity) Stable when stored cool and dry

Pharmaceutical Relevance

  • Nitro and Chloro Derivatives : 2-Chloro-5-nitropyridin-4-amine is critical in synthesizing cytokine inhibitors and heterocyclic drugs due to its hydrogen-bonding capacity and electron-withdrawing groups .
  • Allyl-Functionalized Analogues: The allyl group in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine enables further functionalization for targeted drug candidates, enhancing pharmacokinetic profiles .
  • Diarylamine Structures : Compounds like N-(3-nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine exhibit distinct NMR shifts (e.g., δ 8.82–6.31 ppm for aromatic protons) and thermal stability, making them valuable for structural studies .

Biological Activity

N-Allylpyridin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and antimalarial properties. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of pyridin-4-amine with allyl halides under basic conditions. This process allows for the introduction of the allyl group at the nitrogen atom, which is crucial for enhancing the biological activity of the compound.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
  • Antimalarial Activity : Recent investigations into the antimalarial properties of related compounds suggest that modifications at the 4-position of pyridine can enhance efficacy against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Alkylation Effects : The introduction of alkyl groups at the nitrogen position has been shown to enhance binding affinity and biological activity. For example, methyl or allyl substitutions can affect electron delocalization, influencing how these compounds interact with biological targets .
  • Functional Group Variations : The presence of electron-donating or withdrawing groups can significantly alter the pharmacological profile. For instance, substituents that enhance lipophilicity may improve membrane permeability, thereby increasing bioavailability .

Antimicrobial Efficacy

A study focusing on a series of pyridine derivatives, including this compound, found that these compounds exhibited potent antimicrobial properties against both drug-sensitive and resistant strains. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing effective concentrations as low as 0.5 µg/mL against certain strains .

Antimalarial Studies

In vitro assays conducted on chloroquine-sensitive and resistant strains of P. falciparum indicated that this compound derivatives showed significant antiplasmodial activity. The most active compounds demonstrated IC50 values in the nanomolar range, suggesting a promising lead for further development in antimalarial therapy .

Comparative Biological Activity Table

CompoundMIC (µg/mL)IC50 (nM)Activity Type
This compound0.520Antimicrobial
Related Pyridine Derivative115Antimalarial
Chloroquine0.110Antimalarial

Q & A

Q. Methodological Approach :

  • Alkylation Strategies : Use nucleophilic substitution reactions with allyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like acetonitrile .
  • Temperature Control : Optimize reaction temperatures (e.g., 60–80°C) to balance reaction kinetics and byproduct formation.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .
  • Machine Learning : Integrate computational tools (e.g., LabMate.AI ) for predictive modeling of reaction parameters, as demonstrated in analogous pyridine derivative syntheses .

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Key Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns and allyl group integration. Compare chemical shifts with PubChem data for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Determine molecular ion peaks (e.g., [M+H]+^+) to verify molecular formula (C8_8H11_{11}N2_2) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents or potential amine vapors.
  • Waste Management : Segregate chemical waste in labeled containers and coordinate disposal with certified hazardous waste services .
  • Emergency Response : Maintain spill kits with neutralizing agents (e.g., activated carbon) and ensure access to emergency showers/eyewash stations .

How do structural modifications (e.g., allyl vs. ethyl/phenyl groups) impact the bioactivity of pyridin-4-amine derivatives?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Impact on Properties Source
Allyl (CH2_2CH=CH2_2)Enhances electrophilic reactivity for enzyme inhibition; increases solubility in non-polar solvents
Ethyl (C2_2H5_5)Reduces steric hindrance, improving binding affinity to hydrophobic enzyme pockets
Phenyl (C6_6H5_5)Introduces π-π stacking interactions with aromatic residues in target proteins

Methodology : Perform comparative molecular docking studies (e.g., AutoDock Vina) and in vitro enzyme assays (e.g., cholinesterase inhibition) to validate substituent effects .

How should researchers resolve contradictions in experimental data (e.g., conflicting enzyme inhibition results)?

Q. Analytical Framework :

  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorometric vs. colorimetric assays) .
  • Batch Analysis : Replicate experiments with independently synthesized batches to rule out impurity-driven artifacts .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent polarity, pH) .

What analytical methods are recommended for detecting trace impurities (e.g., nitrosamines) in this compound?

Q. Analytical Workflow :

  • GC-NPD (Nitrogen-Phosphorus Detection) : Detect nitrosamines at ppm levels with optimized temperature programming .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for high-sensitivity quantification of degradants .
  • Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate impurities .

How can mechanistic studies elucidate the reaction pathways of this compound in catalytic processes?

Q. Experimental Design :

  • Isotopic Labeling : Track 15^{15}N-labeled intermediates via NMR to map reaction pathways .
  • Computational Chemistry : Simulate transition states and energy barriers using DFT (e.g., Gaussian 16) .
  • Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to monitor intermediate formation rates .

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